molecular formula C5H9ClN2O B2868660 1-(1H-Imidazol-4-yl)-ethanol HCl CAS No. 62256-53-5

1-(1H-Imidazol-4-yl)-ethanol HCl

Cat. No.: B2868660
CAS No.: 62256-53-5
M. Wt: 148.59
InChI Key: HXGNFQUIGSRZCC-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-4-yl)-ethanol hydrochloride is a chemical compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Imidazol-4-yl)-ethanol hydrochloride can be synthesized through several methods. One common route involves the reduction of 1-(1H-imidazol-4-yl)ethanone using a suitable reducing agent such as sodium borohydride in an alcohol solvent. The resulting 1-(1H-imidazol-4-yl)-ethanol is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of 1-(1H-Imidazol-4-yl)-ethanol hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-4-yl)-ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1H-Imidazol-4-yl)-ethanol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-(1H-Imidazol-4-yl)ethanone
  • 1-(1H-Imidazol-2-yl)ethanol
  • 1-(1H-Imidazol-4-yl)acetic acid

Comparison: 1-(1H-Imidazol-4-yl)-ethanol hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(1H-imidazol-5-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-6-3-7-5;/h2-4,8H,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGNFQUIGSRZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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